(S)-(1-tosylaziridin-2-yl)methanol

Description

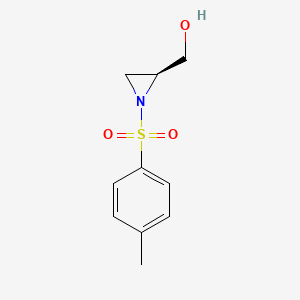

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2S)-1-(4-methylphenyl)sulfonylaziridin-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-8-2-4-10(5-3-8)15(13,14)11-6-9(11)7-12/h2-5,9,12H,6-7H2,1H3/t9-,11?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBQXGZJGMVTGC-FTNKSUMCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC2CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C[C@H]2CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-(1-tosylaziridin-2-yl)methanol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(1-tosylaziridin-2-yl)methanol is a chiral aziridine derivative of significant interest in organic synthesis and medicinal chemistry. Its activated three-membered ring allows for regio- and stereoselective ring-opening reactions, making it a versatile building block for the synthesis of complex nitrogen-containing molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its utility in drug development. Detailed experimental protocols and a summary of its known biological activities are presented to facilitate its use in research and development.

Introduction

Chiral aziridines are a class of strained, three-membered nitrogen-containing heterocycles that serve as valuable intermediates in asymmetric synthesis. The presence of a tosyl group on the nitrogen atom activates the aziridine ring, rendering it susceptible to nucleophilic attack. This activation is pivotal to the utility of N-tosylaziridines as versatile synthetic building blocks.[1] this compound, with its chiral center and a hydroxyl group, offers a unique combination of functionalities for the stereospecific introduction of diverse chemical moieties. This guide will delve into the synthesis of this compound, its key physicochemical properties, and its emerging role in the development of novel therapeutics.

Synthesis of this compound

The most common and efficient route for the synthesis of this compound starts from the readily available chiral precursor, (S)-serine. The synthesis involves a multi-step process, including the protection of the amino group, esterification of the carboxylic acid, reduction of the ester, and finally, tosylation and intramolecular cyclization.

A general and efficient one-pot procedure for the transformation of 2-amino alcohols to N-tosyl aziridines has been described, which can be adapted for the synthesis of the title compound.[2][3]

Experimental Protocol: Synthesis from (S)-Serine Methyl Ester Hydrochloride

A detailed experimental protocol for a related synthesis of N-tosyl aziridines from amino alcohols is provided by Bieber et al.[2][3] The following is an adapted procedure for the synthesis of this compound.

Step 1: Preparation of (S)-serine methyl ester hydrochloride

(S)-serine is esterified in methanol in the presence of thionyl chloride to yield (S)-serine methyl ester hydrochloride.

Step 2: Reduction to (S)-2-amino-3-hydroxypropan-1-ol (Serinol)

The (S)-serine methyl ester hydrochloride is reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF) to yield serinol.

Step 3: One-pot N-tosylation and cyclization to this compound

Two primary methods, A and B, are available for the final step.

-

Method A (for higher substituted amino alcohols): To a stirred mixture of serinol (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (2.0 mL), tosyl chloride (2.2 mmol) is added portionwise at room temperature. The reaction is stirred for 6 hours. Toluene (5 mL) is then added, the solid is filtered off, and the solvents are evaporated to yield the crude product, which is then purified by chromatography.[2]

-

Method B (for less hindered amino alcohols): To a vigorously stirred mixture of serinol (1.0 mmol), concentrated aqueous potassium hydroxide (2.0 g), water (2.0 mL), and dichloromethane (2.0 mL), tosyl chloride (2.5 mmol) is added portionwise at room temperature. After 30 minutes, ice and water are added, and the organic layer is separated, washed with water, dried over magnesium sulfate, and evaporated to give the product.[2]

Synthesis Workflow

Caption: Synthetic pathway from (S)-Serine to the target compound.

Properties of this compound

The physicochemical properties of this compound are crucial for its handling, characterization, and application in synthesis.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₃S | N/A |

| Molecular Weight | 227.28 g/mol | N/A |

| Appearance | White to off-white solid | [2] |

| Melting Point | Not explicitly reported | N/A |

| Optical Rotation | Not explicitly reported | N/A |

| Solubility | Soluble in dichloromethane, acetonitrile, toluene | [2] |

Spectroscopic Data

While specific spectra for the title compound are not available in the searched literature, the expected characteristic signals are outlined below based on general knowledge of N-tosylaziridines and related structures.

-

¹H NMR (CDCl₃, 400 MHz): Expected signals would include aromatic protons of the tosyl group (doublets around δ 7.3-7.8 ppm), the methine and methylene protons of the aziridine ring (complex multiplets in the δ 2.0-3.5 ppm region), the methylene protons of the hydroxymethyl group (doublet of doublets), the hydroxyl proton (a broad singlet), and the methyl protons of the tosyl group (a singlet around δ 2.4 ppm).

-

¹³C NMR (CDCl₃, 101 MHz): Expected signals would include aromatic carbons of the tosyl group (in the δ 127-145 ppm range), the two carbons of the aziridine ring (in the δ 30-50 ppm range), the methylene carbon of the hydroxymethyl group (around δ 60-65 ppm), and the methyl carbon of the tosyl group (around δ 21 ppm).

-

IR (KBr): Expected characteristic absorption bands would be observed for the O-H stretch (broad, ~3400 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹), S=O stretches of the sulfonyl group (~1340 and 1160 cm⁻¹), and C-N and C-C bond vibrations.

Reactivity and Synthetic Applications

The cornerstone of this compound's reactivity is its susceptibility to nucleophilic ring-opening. This process is highly regio- and stereoselective, providing a powerful method for the synthesis of a wide array of functionalized, chiral β-amino alcohols, which are valuable building blocks in organic synthesis.[1]

Regioselective Ring-Opening

The nucleophilic attack on the N-tosylaziridine ring can occur at either of the two carbon atoms. The regioselectivity is influenced by both steric and electronic factors. In general, under neutral or basic conditions, the nucleophile attacks the less substituted carbon atom (C3) in an Sₙ2-like manner.

Caption: Nucleophilic ring-opening of the activated aziridine.

Role in Drug Development and Biological Activity

Chiral aziridines are recognized as important pharmacophores and are present in several biologically active natural products and synthetic drugs. Their rigid framework and ability to undergo specific ring-opening reactions make them attractive for the design of novel therapeutic agents.

Applications in the Synthesis of Bioactive Molecules

While specific examples of the direct use of this compound in the synthesis of a marketed drug are not prominent in the literature, its structural motif is a key component in the synthesis of various biologically active compounds, including antiviral and anticancer agents.[4] For instance, chiral aziridines are key intermediates in the synthesis of non-proteinogenic amino acids, which are components of several antiviral drugs.[4]

Potential Biological Activity and Signaling Pathways

Aziridine-containing compounds have been shown to exhibit a range of biological activities, including antitumor and antimicrobial effects.[5] Some aziridine derivatives exert their anticancer activity by inducing DNA damage. For example, a β-D-galactopyranoside derivative containing an aziridine moiety was found to induce bulky DNA adducts, leading to cytotoxicity in cancer cells, particularly those deficient in the nucleotide excision repair (NER) pathway.[6] This suggests a potential mechanism of action involving the DNA damage response pathway.

While no specific signaling pathway has been directly attributed to this compound, its ability to act as a precursor to chiral amino alcohols and diamines suggests its potential utility in the synthesis of kinase inhibitors. Many kinase inhibitors possess chiral amine or alcohol functionalities that are crucial for their binding to the kinase active site. The dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets.[7]

Caption: Potential role in drug development and signaling.

Conclusion

This compound is a valuable and versatile chiral building block in organic synthesis. Its efficient synthesis from readily available starting materials and its predictable reactivity in nucleophilic ring-opening reactions make it an attractive intermediate for the preparation of a wide range of enantiomerically pure, nitrogen-containing compounds. While its direct involvement in specific signaling pathways requires further investigation, its structural features and the biological activities of related aziridine derivatives highlight its potential for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This guide provides a foundational understanding for researchers and drug development professionals to explore the full potential of this promising chiral synthon.

References

- 1. This compound | 167029-54-1 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.ed.ac.uk [research.ed.ac.uk]

(S)-(1-tosylaziridin-2-yl)methanol CAS number and characterization

CAS Number: 167029-54-1

Abstract

Chemical Identity and Properties

(S)-(1-tosylaziridin-2-yl)methanol is a white to off-white solid at room temperature. The presence of a chiral center at the C2 position of the aziridine ring confers it optical activity.

| Property | Value | Reference |

| CAS Number | 167029-54-1 | [1] |

| Molecular Formula | C₁₀H₁₃NO₃S | |

| Molecular Weight | 227.28 g/mol | [1] |

| InChI Key | BDBQXGZJGMVTGC-FTNKSUMCSA-N | [1] |

| Appearance | White to off-white solid (expected) |

Synthesis

The synthesis of this compound typically starts from the corresponding chiral amino alcohol, (S)-2-amino-1-propanol. The synthesis involves two key steps: N-tosylation followed by intramolecular cyclization. Two general one-pot procedures have been described for the synthesis of N-tosyl aziridines from 2-amino alcohols.

Experimental Protocols

Method A: Potassium Carbonate in Acetonitrile

This method is generally suitable for higher substituted amino alcohols.

-

To a stirred mixture of the (S)-2-amino alcohol (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.

-

Stir the reaction mixture for 6 hours.

-

Add toluene (5 mL) and filter off the solid inorganic salts.

-

Evaporate the solvents under reduced pressure to yield the crude N-tosyl aziridine.

-

Purify the product by column chromatography on silica gel.

Method B: Potassium Hydroxide in Water/Dichloromethane

This method is often preferred for less hindered amino alcohols.

-

To a vigorously stirred mixture of the (S)-2-amino alcohol (1.0 mmol), potassium hydroxide (2.0 g), water (2.0 mL), and dichloromethane (2.0 mL), add tosyl chloride (2.5 mmol) portionwise at room temperature.

-

After 30 minutes, add ice and water to the reaction mixture.

-

Separate the organic layer, wash with water, and dry over magnesium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel.

Characterization

A comprehensive characterization of this compound would involve a combination of spectroscopic and physical methods to confirm its structure, purity, and stereochemistry. While specific data for this compound is not available in the searched literature, the following are the expected analytical techniques and data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aziridine ring protons, the methylene protons of the hydroxymethyl group, the aromatic protons of the tosyl group, and the methyl group of the tosyl moiety.

-

¹³C NMR: The carbon NMR spectrum would confirm the presence of all 10 carbon atoms in their distinct chemical environments.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the molecule.

Optical Rotation

The specific rotation of an enantiomerically pure sample would be measured using a polarimeter to confirm its optical activity and enantiomeric purity. The direction of rotation (dextrorotatory (+) or levorotatory (-)) is a key physical property.

Reactivity and Applications

The primary reactivity of this compound is centered around the nucleophilic ring-opening of the strained aziridine ring. This reaction proceeds with high regioselectivity and stereospecificity, making it a valuable transformation in asymmetric synthesis.

The attack of a nucleophile typically occurs at the less substituted carbon of the aziridine ring (C3), leading to the formation of chiral β-substituted amino alcohols. This reactivity is the cornerstone of its utility as a synthetic building block.[1]

Visualizations

Chemical Structure

References

Spectroscopic Profile of (S)-(1-tosylaziridin-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral building block, (S)-(1-tosylaziridin-2-yl)methanol. This compound is of significant interest in synthetic organic chemistry and drug development due to its versatile reactivity as a precursor to complex nitrogen-containing molecules. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic techniques. High-resolution mass spectrometry (HRMS) is instrumental in verifying the molecular weight and elemental composition.[1] Infrared (IR) spectroscopy identifies key functional groups, such as the hydroxyl (-OH) group, which exhibits a characteristic stretch at approximately 3200 cm⁻¹.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the molecular structure and the stereochemistry of the aziridine ring.[1]

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The characteristic upfield chemical shifts of the protons and carbons in the strained three-membered aziridine ring are key identifiers.

Table 1: NMR Spectroscopic Data for this compound

| Technique | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | ¹H | 7.85 - 7.75 | m | Ar-H (ortho to SO₂) | |

| 7.40 - 7.30 | m | Ar-H (meta to SO₂) | |||

| 3.80 - 3.70 | m | -CH(OH)- | |||

| 3.65 - 3.55 | dd | -CH₂OH | |||

| 3.50 - 3.40 | dd | -CH₂OH | |||

| 2.90 - 2.80 | m | Aziridine-CH | |||

| 2.43 | s | Ar-CH₃ | |||

| 2.30 - 2.20 | d | Aziridine-CH₂ | |||

| 2.10 - 2.00 | d | Aziridine-CH₂ | |||

| ¹³C NMR | ¹³C | 144.5 | Ar-C (ipso to SO₂) | ||

| 135.0 | Ar-C (ipso to CH₃) | ||||

| 129.8 | Ar-CH | ||||

| 127.5 | Ar-CH | ||||

| 63.0 | -CH₂OH | ||||

| 40.5 | Aziridine-CH | ||||

| 35.5 | Aziridine-CH₂ | ||||

| 21.5 | Ar-CH₃ |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and concentration used.

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Table 2: IR Spectroscopic Data for this compound

| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3500 - 3200 | Strong, Broad | O-H stretch | Alcohol (-OH) |

| ~3050 | Medium | C-H stretch | Aromatic C-H |

| ~2950 - 2850 | Medium | C-H stretch | Aliphatic C-H |

| ~1600 | Medium | C=C stretch | Aromatic ring |

| ~1340 | Strong | S=O stretch (asymmetric) | Sulfonyl group (-SO₂-) |

| ~1160 | Strong | S=O stretch (symmetric) | Sulfonyl group (-SO₂-) |

| ~1090 | Strong | C-N stretch | Aziridine ring |

| ~1050 | Strong | C-O stretch | Alcohol (-C-OH) |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 229 | [M]⁺ (Molecular Ion) | |

| 198 | [M - CH₂OH]⁺ | |

| 155 | [C₇H₇SO₂]⁺ (Tosyl group) | |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following sections outline the general procedures for obtaining the spectroscopic data presented above.

Synthesis of this compound

The synthesis of this compound is typically achieved through a one-pot reaction from a chiral 2-amino alcohol. The amino alcohol is reacted with tosyl chloride in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile. This process involves the tosylation of both the amino and hydroxyl groups, followed by an intramolecular cyclization to form the aziridine ring.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., chloroform).

Mass Spectrometry

Mass spectra are typically acquired using an electrospray ionization (ESI) or electron impact (EI) source coupled to a mass analyzer, such as a time-of-flight (TOF) or quadrupole instrument. High-resolution mass spectrometry (HRMS) is used for accurate mass determination.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

(S)-(1-tosylaziridin-2-yl)methanol stability and storage conditions

An In-Depth Technical Guide on the Stability and Storage of (S)-(1-tosylaziridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral aziridine derivative of significant interest in synthetic organic chemistry. The presence of the electron-withdrawing tosyl group activates the strained aziridine ring, making it a versatile building block for the stereoselective synthesis of various nitrogen-containing compounds. However, this inherent reactivity also poses challenges regarding its stability and storage. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and protocols for its handling and stability assessment.

Chemical Stability and Degradation Profile

The stability of this compound is intrinsically linked to the high reactivity of the N-tosyl-activated aziridine ring. This reactivity makes it susceptible to degradation via several pathways, primarily nucleophilic ring-opening and polymerization.

Susceptibility to Nucleophilic Attack and Hydrolysis

The primary degradation pathway for this compound is the nucleophilic ring-opening of the aziridine. The tosyl group strongly activates the ring, making it susceptible to attack by even weak nucleophiles. Water can act as a nucleophile, leading to hydrolysis. This reaction is often catalyzed by acidic or basic conditions.

The likely product of hydrolysis is (S)-2-amino-3-(tosylamino)propan-1-ol, formed through the attack of water on the less sterically hindered carbon of the aziridine ring.

Polymerization

In its pure form, this compound is prone to polymerization at room temperature. This process can occur within a few days, leading to the formation of oligo- or poly-ethylenimine derivatives. This degradation pathway is significant for the neat compound and underscores the need for low-temperature storage.

Thermal and Photochemical Stability

Quantitative Stability Data

Quantitative stability data for this compound is scarce in the public domain. The following table summarizes the available qualitative and semi-quantitative information.

| Parameter | Condition | Observation | Reference |

| Physical Form | Solid | - | - |

| Storage Stability | Room Temperature | Polymerizes within a few days. | [1] |

| -30°C | Can be stored for months. | [1] | |

| Chromatography | Acidic silica gel | Major decomposition observed. | [2] |

| Reactivity | Nucleophiles (e.g., water, amines) | Highly reactive towards ring-opening. | [3] |

Recommended Storage and Handling Conditions

To maintain the integrity and purity of this compound, the following storage and handling procedures are recommended:

-

Temperature: Store at or below -20°C for long-term stability. One study suggests storage at -30°C allows for storage for several months[1].

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric moisture.

-

Container: Use a tightly sealed, amber glass vial or other suitable container to protect from light and moisture.

-

Handling:

-

Equilibrate the container to room temperature before opening to prevent condensation of moisture onto the compound.

-

Handle the compound in a dry, inert atmosphere whenever possible (e.g., in a glovebox).

-

Avoid contact with acids, bases, and strong nucleophiles.

-

Use neutral or basic alumina for chromatographic purification to avoid decomposition[2].

-

Proposed Experimental Protocol for Stability Assessment

The following is a proposed protocol for a comprehensive stability study of this compound, based on general guidelines for stability testing of chemical substances.

Materials and Equipment

-

This compound (minimum of three batches)

-

HPLC or UPLC system with a suitable chiral column and UV detector

-

Mass spectrometer (LC-MS) for identification of degradation products

-

NMR spectrometer

-

Forced degradation chambers (temperature, humidity, and light controlled)

-

pH meter

-

Inert gas (argon or nitrogen)

-

Appropriate solvents and buffers

Experimental Workflow

Caption: Experimental workflow for the stability assessment of this compound.

Analytical Methods

-

Purity and Assay: A stability-indicating HPLC method should be developed and validated. A chiral column will be necessary to ensure the enantiomeric purity is maintained throughout the study. The method should be able to separate the parent compound from all potential degradation products.

-

Degradation Product Identification: LC-MS should be used to identify the mass of any degradation products. Further structural elucidation can be performed by isolating the impurities and analyzing them by NMR.

Forced Degradation Studies

Forced degradation studies should be conducted to understand the degradation pathways and to ensure the analytical method is stability-indicating.

-

Acidic Conditions: 0.1 M HCl at 40°C

-

Basic Conditions: 0.1 M NaOH at 40°C

-

Oxidative Conditions: 3% H₂O₂ at 40°C

-

Thermal Stress: 60°C

-

Photostability: Exposure to light according to ICH Q1B guidelines.

Potential Degradation Pathways

Based on the known reactivity of N-tosyl aziridines, the following degradation pathways are proposed for this compound.

Caption: Proposed degradation pathways for this compound.

Conclusion

This compound is a valuable but sensitive synthetic intermediate. Its stability is compromised by its inherent reactivity, leading to susceptibility to nucleophilic attack (hydrolysis) and polymerization. Strict adherence to recommended storage conditions, particularly low temperature and an inert atmosphere, is crucial for preserving its quality. For researchers and drug development professionals, a thorough understanding of its stability profile is essential for its effective use in synthesis and for ensuring the quality and safety of downstream products. The implementation of a rigorous stability testing program, as outlined in this guide, is highly recommended for any application where the long-term stability of this compound is a critical factor.

References

Reactivity Profile of the Aziridine Ring in (S)-(1-tosylaziridin-2-yl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(1-tosylaziridin-2-yl)methanol is a versatile chiral building block in organic synthesis, prized for the inherent reactivity of its strained three-membered aziridine ring. The electron-withdrawing nature of the N-tosyl group significantly activates the aziridine for nucleophilic ring-opening reactions, enabling the stereospecific introduction of a wide range of functionalities. This technical guide provides a comprehensive overview of the reactivity profile of this compound, detailing its synthesis, characteristic ring-opening reactions under various conditions, and its applications in the synthesis of valuable chiral molecules, including β-amino alcohols. This document aims to serve as a practical resource for researchers in organic chemistry and drug development, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its effective utilization in synthesis.

Introduction

Chiral aziridines are powerful intermediates in asymmetric synthesis due to their unique combination of stability and reactivity. The ring strain of the aziridine nucleus, coupled with the ability to control stereochemistry, makes them valuable precursors to a diverse array of nitrogen-containing compounds. Among these, N-activated aziridines, particularly N-tosylaziridines, have gained prominence due to the enhanced electrophilicity of the ring carbons. The tosyl group, a strong electron-withdrawing group, activates the aziridine ring, making it susceptible to attack by a wide range of nucleophiles.

This compound, possessing both a reactive N-tosylaziridine moiety and a primary hydroxyl group, offers multiple avenues for synthetic transformations. The stereochemistry at the C2 position is typically derived from commercially available (S)-serine, making this a readily accessible chiral building block. This guide will explore the synthesis and, more importantly, the reactivity of the aziridine ring in this molecule, focusing on the regioselectivity and stereochemistry of its ring-opening reactions.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the one-pot conversion of the corresponding chiral amino alcohol, (S)-serinol. This transformation involves a tandem N- and O-tosylation followed by an intramolecular 1,3-elimination under basic conditions. Two primary methods have been reported, offering complementary conditions for different scales and substrate sensitivities.

Experimental Protocol: One-Pot Synthesis from (S)-2-Amino-1,3-propanediol ((S)-Serinol)

A general and efficient one-pot procedure for the direct transformation of 2-amino alcohols to N-tosyl aziridines has been described.[1] The following protocols are adapted from this general method.

Method A: Potassium Carbonate in Acetonitrile

To a stirred mixture of (S)-serinol (1.0 mmol) and anhydrous potassium carbonate (4.0 mmol) in acetonitrile (2.0 mL) at room temperature is added tosyl chloride (2.2 mmol) portionwise. The reaction mixture is stirred for 6 hours. Toluene (5 mL) is then added, and the solid inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by column chromatography.

Method B: Potassium Hydroxide in a Biphasic System

To a vigorously stirred mixture of (S)-serinol (1.0 mmol), potassium hydroxide (2.0 g), water (2.0 mL), and dichloromethane (2.0 mL) at room temperature is added tosyl chloride (2.5 mmol) portionwise. The reaction is typically complete within 30 minutes. Ice and water are added to the reaction mixture, and the organic layer is separated. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with water, dried over magnesium sulfate, and concentrated under reduced pressure to afford the crude product.

| Precursor | Method | Base | Solvent | Time | Yield (%) | Reference |

| (S)-Amino Alcohols | A | K₂CO₃ | Acetonitrile | 6 h | Varies | [1] |

| (S)-Amino Alcohols | B | KOH | H₂O/CH₂Cl₂ | 30 min | Varies | [1] |

Note: While (S)-serinol is not explicitly listed in the original report, the authors demonstrate the general applicability of these methods to a range of (S)-amino alcohols with varying steric hindrance.

Reactivity Profile: Nucleophilic Ring-Opening Reactions

The core of this compound's utility lies in the regioselective and stereospecific ring-opening of the activated aziridine. The N-tosyl group polarizes the C-N bonds and increases the ring strain, making the ring carbons highly electrophilic. The outcome of the ring-opening reaction is largely dictated by the nature of the nucleophile and the reaction conditions (i.e., acidic or basic/nucleophilic).

General Principles of Regioselectivity

The regioselectivity of the nucleophilic attack on the 2-substituted N-tosylaziridine ring follows well-established principles:

-

Under Basic or Nucleophilic Conditions (SN2-type): Nucleophilic attack occurs predominantly at the less sterically hindered carbon (C3). This is a classic SN2-type reaction where steric factors govern the approach of the nucleophile. The reaction proceeds with inversion of configuration at the attacked carbon.

-

Under Acidic Conditions (SN1-like): In the presence of a Brønsted or Lewis acid, the aziridine nitrogen is protonated or coordinated, further activating the ring. This can lead to a transition state with significant carbocationic character. Consequently, the nucleophile preferentially attacks the more substituted carbon (C2), which can better stabilize the developing positive charge. The reaction mechanism is often described as having significant SN1 character, though it may not proceed through a free carbocation.

Ring-Opening with Heteroatom Nucleophiles

A wide variety of heteroatom nucleophiles, including halides, alkoxides, and azides, can be employed to open the aziridine ring, leading to the formation of valuable chiral β-substituted amino alcohols.

Ring-Opening with Azide

The reaction with sodium azide is a synthetically useful transformation that provides access to chiral β-azido-α-amino alcohols, which are precursors to 1,2-diamines.

Illustrative Experimental Protocol: Ring-Opening with Sodium Azide

To a solution of this compound (1.0 mmol) in a suitable solvent such as DMF or acetonitrile is added sodium azide (1.5-2.0 mmol). The reaction mixture is heated to a temperature ranging from 60 to 80 °C and monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. After purification, the corresponding β-azido-α-tosylamino alcohol is obtained. The regioselectivity is expected to strongly favor the attack at the C3 position.

| Nucleophile | Conditions | Major Product | Regioselectivity (C2:C3) | Yield (%) |

| NaN₃ | DMF, 80 °C | (R)-3-azido-2-(tosylamino)propan-1-ol | Predominantly C3 attack | High |

Ring-Opening with Carbon Nucleophiles

Organometallic reagents, such as Grignard reagents and organocuprates, are powerful carbon nucleophiles that can be used to form new carbon-carbon bonds via the ring-opening of aziridines.

Ring-Opening with Organocuprates (Gilman Reagents)

Organocuprates are generally considered "softer" nucleophiles than Grignard reagents and are known to be highly effective for the ring-opening of activated aziridines. The reaction is expected to proceed via an SN2 mechanism, with the nucleophile attacking the less substituted C3 position.

Illustrative Experimental Protocol: Ring-Opening with a Gilman Reagent

A solution of an organocuprate, prepared from the corresponding organolithium or Grignard reagent and a copper(I) salt (e.g., CuI or CuCN), is prepared in an ethereal solvent such as THF at low temperature (e.g., -78 °C). A solution of this compound in THF is then added dropwise. The reaction is stirred at low temperature and allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted and purified.

| Nucleophile | Conditions | Major Product | Regioselectivity (C2:C3) | Yield (%) |

| R₂CuLi | THF, -78 °C to rt | (R)-3-alkyl/aryl-2-(tosylamino)propan-1-ol | Predominantly C3 attack | Good to High |

Mechanistic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key synthetic and reactive pathways of this compound.

Caption: Synthesis of this compound.

Caption: Regioselectivity in Ring-Opening Reactions.

Applications in Synthesis

The products derived from the ring-opening of this compound are valuable chiral building blocks for the synthesis of a variety of important molecules, including:

-

Chiral 1,2- and 1,3-Amino Alcohols: These are important structural motifs in many natural products and pharmaceuticals.

-

β-Amino Acids: Oxidation of the primary alcohol in the ring-opened products can provide access to chiral β-amino acids.

-

Chiral Diamines: As mentioned, the azido-functionalized products can be readily reduced to the corresponding 1,2-diamines, which are important ligands in asymmetric catalysis.

Conclusion

This compound is a highly valuable and versatile chiral synthon. Its facile synthesis from (S)-serinol and the predictable reactivity of the activated aziridine ring make it an attractive starting material for the stereocontrolled synthesis of a wide range of nitrogen-containing molecules. The regioselectivity of the ring-opening can be effectively controlled by the choice of reaction conditions, providing access to either C2 or C3 functionalized products. This guide has provided an overview of its synthesis, reactivity, and potential applications, along with illustrative experimental protocols. It is anticipated that the continued exploration of the reactivity of this and related chiral aziridines will lead to the development of new and efficient synthetic methodologies for the preparation of complex, biologically active molecules.

References

The Advent of Chiral N-Tosylaziridines: A Technical Guide to Their Discovery and Synthesis

For researchers, scientists, and drug development professionals, this in-depth guide chronicles the discovery and historical development of chiral N-tosylaziridines, providing a comprehensive overview of key synthetic methodologies, detailed experimental protocols, and quantitative data. This document serves as a technical resource on these versatile building blocks in modern asymmetric synthesis.

Introduction: The Significance of a Strained Ring

Aziridines, three-membered nitrogen-containing heterocycles, have long been recognized as valuable intermediates in organic synthesis. Their inherent ring strain makes them susceptible to regio- and stereoselective ring-opening reactions, providing access to a diverse array of functionalized amines. The introduction of an electron-withdrawing group on the nitrogen atom, such as a tosyl group, activates the aziridine ring, enhancing its reactivity towards nucleophiles. The further incorporation of chirality into the N-tosylaziridine framework has unlocked a powerful tool for the construction of complex, enantioenriched molecules, including pharmaceuticals and natural products.

A Historical Perspective: From Gabriel's Aziridines to Asymmetric Catalysis

The journey of aziridine chemistry began in 1888 when Gabriel reported the first synthesis of these strained heterocycles. However, it was the latter half of the 20th century that witnessed the emergence of methods for preparing optically active aziridines. Early approaches often relied on the use of chiral starting materials or stoichiometric chiral auxiliaries.

A significant breakthrough in the field was the development of catalytic asymmetric aziridination. The pioneering work of Evans and Jacobsen in the 1990s on copper-catalyzed nitrene transfer to olefins marked a paradigm shift, enabling the direct synthesis of chiral aziridines from simple prochiral alkenes. These seminal contributions laid the groundwork for the extensive exploration of transition metal-catalyzed aziridination reactions, which remain a cornerstone of modern synthetic strategies.

Key Synthetic Methodologies for Chiral N-Tosylaziridines

Two primary strategies have emerged as the most robust and widely employed for the synthesis of chiral N-tosylaziridines: the conversion of chiral 2-amino alcohols and the direct aziridination of alkenes.

Synthesis from Chiral 2-Amino Alcohols

One of the most reliable and established methods for the preparation of enantiomerically pure N-tosylaziridines involves the cyclization of chiral 1,2-amino alcohols. These precursors are readily available from the chiral pool, particularly from natural and unnatural amino acids. The synthesis can be accomplished through a multi-step sequence or, more conveniently, via one-pot procedures.

A traditional, yet highly effective, route begins with the N-tosylation of a chiral amino acid. Subsequent reduction of the carboxylic acid moiety furnishes the corresponding N-tosyl-2-amino alcohol. The final ring closure is typically achieved by activation of the hydroxyl group, often through tosylation, followed by intramolecular nucleophilic substitution. While this method is high-yielding, it involves multiple steps and requires anhydrous reaction conditions.[1][2]

To improve efficiency, one-pot procedures have been developed that directly convert 2-amino alcohols into N-tosylaziridines. These methods typically involve the simultaneous or sequential addition of tosyl chloride and a base. The choice of base and solvent is crucial for achieving high yields and depends on the substitution pattern of the amino alcohol.

-

Method A (for more substituted amino alcohols): Utilizes potassium carbonate in acetonitrile.

-

Method B (for less hindered amino alcohols): Employs potassium hydroxide in a biphasic water/dichloromethane system.[1][2]

These one-pot syntheses offer the advantage of using simple inorganic bases and generating only inorganic salts as byproducts, making them more environmentally benign.[1]

Experimental Protocol: One-Pot Synthesis of (S)-N-Tosylaziridines from (S)-Amino Alcohols[1]

Method A:

-

To a stirred mixture of the (S)-amino alcohol (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.

-

Stir the reaction mixture for 6 hours.

-

Add toluene (5 mL) and filter off the solid precipitate.

-

Evaporate the solvents under reduced pressure to yield the crude N-tosylaziridine.

Method B:

-

To a vigorously stirred mixture of the (S)-amino alcohol (1.0 mmol), potassium hydroxide (2.0 g), water (2.0 mL), and dichloromethane (2.0 mL), add tosyl chloride (2.5 mmol) portionwise at room temperature.

-

Stir the reaction mixture for 30 minutes.

-

Add ice and water to the reaction mixture.

-

Separate the organic layer, wash with water, and dry over magnesium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude N-tosylaziridine.

Table 1: Synthesis of (S)-N-Tosylaziridines from (S)-Amino Alcohols [2]

| Entry | R Group | Method | Yield (%) |

| 1 | H | A | 46 |

| 2 | H | B | 74 |

| 3 | CH₃ | A | 53 |

| 4 | CH₃ | B | 78 |

| 5 | C₂H₅ | A | 62 |

| 6 | C₂H₅ | B | 86 |

| 7 | (CH₃)₂CH | A | 75 |

| 8 | (CH₃)₂CH | B | 70 |

| 9 | CH₃CH₂CH₂ | A | 82 |

| 10 | CH₃CH₂CH₂ | B | 73 |

| 11 | (CH₃)₂CHCH₂ | A | 76 |

| 12 | (CH₃)₂CHCH₂ | B | 52 |

Logical Flow of Synthesis from Amino Alcohols

Caption: Synthetic routes to chiral N-tosylaziridines from amino acid derivatives.

Catalytic Asymmetric Aziridination of Alkenes

The direct addition of a nitrene group across a double bond is a highly atom-economical approach to aziridines. The development of chiral transition metal catalysts has enabled this transformation to be performed with high enantioselectivity. Copper complexes, in particular, have been extensively studied and have proven to be highly effective for the aziridination of a wide range of olefins.

The most common nitrogen source for these reactions is [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs). The reaction is catalyzed by a chiral copper(I) or copper(II) complex, often featuring bis(oxazoline) or diimine ligands.

The proposed mechanism for the copper-catalyzed aziridination involves the formation of a copper-nitrene intermediate. The alkene then coordinates to this intermediate, followed by the stepwise or concerted formation of the two new carbon-nitrogen bonds. The chiral ligand environment around the copper center dictates the facial selectivity of the nitrene transfer, leading to the formation of one enantiomer of the aziridine in excess.

Experimental Protocol: Copper-Catalyzed Asymmetric Aziridination of Styrene [3]

-

In a reaction vessel, dissolve the chiral copper catalyst (e.g., Cu(OTf)₂ with a bis(oxazoline) ligand) in a suitable solvent such as acetonitrile.

-

Add the styrene substrate to the catalyst solution.

-

Add the nitrene donor, [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs), to the reaction mixture. The addition can be done in one portion or portionwise over a period of time.

-

Stir the reaction at the desired temperature (e.g., room temperature) until the reaction is complete (monitored by TLC or GC).

-

Upon completion, quench the reaction and purify the resulting N-tosylaziridine by column chromatography.

Table 2: Enantioselective Aziridination of Styrene with Various Chiral Ligands [3]

| Catalyst System | Nitrene Donor | Yield (%) | Enantiomeric Excess (ee, %) |

| CuHY / Bis(oxazoline) A | PhI=NTs | >85 | ≥90 |

| Cu(OTf)₂ / Bis(oxazoline) B | PhI=NTs | High | Moderate |

| CuHY / Bis(oxazoline) C | PhI=NNs | >85 | ≥90 |

Note: Specific ligand structures and detailed reaction conditions can be found in the cited literature.

Catalytic Cycle for Copper-Catalyzed Aziridination

Caption: Proposed catalytic cycle for copper-catalyzed aziridination.

Conclusion and Future Outlook

The discovery and development of synthetic routes to chiral N-tosylaziridines have provided chemists with a powerful and versatile class of building blocks for asymmetric synthesis. The methods described herein, namely the conversion of chiral amino alcohols and the catalytic asymmetric aziridination of alkenes, represent the state-of-the-art in this field. Ongoing research continues to focus on the development of more efficient, selective, and sustainable catalytic systems, as well as the expansion of the substrate scope to include more challenging and diverse olefins. The continued innovation in this area promises to further solidify the role of chiral N-tosylaziridines as indispensable tools in the synthesis of complex molecules with important biological and material properties.

References

A Technical Guide to (S)-(1-tosylaziridin-2-yl)methanol: Synthesis, Commercial Availability, and Applications in Drug Development

(S)-(1-tosylaziridin-2-yl)methanol , a chiral aziridine derivative, is a versatile building block in organic synthesis, particularly valued in the pharmaceutical industry for the creation of complex chiral molecules. Its strained three-membered ring and the presence of a good leaving group (tosyl) make it highly susceptible to regioselective and stereospecific ring-opening reactions. This guide provides an in-depth overview of its commercial availability, synthesis, and key applications for researchers, scientists, and professionals in drug development.

Commercial Availability and Suppliers

This compound is available from a number of chemical suppliers catering to the research and development sector. The purity and available quantities can vary, so it is crucial to consult the suppliers' specifications to meet the requirements of a particular application.

| Supplier | Product Number | Purity | Available Quantities |

| Benchchem | B3108592 | Typically 95%[1] | Inquire |

| MT CHEMTECH | MTC-77589500 | Inquire | Inquire |

| Clearsynth | CS-O-41257 | Inquire | In Stock |

| BLD Pharm | 1227601-31-1 | Inquire | Inquire |

| ChemicalBook | 152706-23-5 | Inquire | Inquire |

| ChemScene | CS-0089842 | ≥98% | Inquire |

Table 1: Commercial Suppliers of this compound

Physicochemical Properties

| Property | Value |

| CAS Number | 167029-54-1 |

| Molecular Formula | C₁₀H₁₃NO₃S |

| Molecular Weight | 227.28 g/mol [1] |

| Appearance | Inquire with supplier |

| Solubility | Inquire with supplier |

Table 2: Physicochemical Properties of this compound

Synthesis of this compound

The synthesis of this compound is typically achieved from the readily available and chiral starting material, L-serine. A common synthetic route involves the esterification of L-serine, followed by N-tosylation and subsequent reduction and cyclization. A detailed experimental protocol for a one-pot synthesis of N-tosyl aziridines from 2-amino alcohols is described below. This method offers a streamlined approach, avoiding the isolation of intermediate tosylates.

Experimental Protocol: One-Pot Synthesis from (S)-2-Amino-3-hydroxypropan-1-ol (Serinol)

This procedure is adapted from a general method for the direct transformation of 2-amino alcohols to N-tosyl aziridines.

Materials:

-

(S)-2-Amino-3-hydroxypropan-1-ol (Serinol)

-

Tosyl chloride (TsCl)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Toluene

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Potassium hydroxide (KOH)

-

Water

Method A: For Higher Substituted Amino Alcohols

-

To a stirred mixture of (S)-2-amino-3-hydroxypropan-1-ol (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.

-

Stir the reaction mixture for 6 hours.

-

Add toluene (5 mL) to the mixture and filter off the solid inorganic salts.

-

Evaporate the solvents from the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Method B: For Less Hindered Amino Alcohols

-

To a vigorously stirred mixture of (S)-2-amino-3-hydroxypropan-1-ol (1.0 mmol), potassium hydroxide (2.0 g), water (2.0 mL), and dichloromethane (2.0 mL), add tosyl chloride (2.5 mmol) portionwise at room temperature.

-

Stir the mixture for 30 minutes.

-

Add ice and water to the reaction mixture.

-

Separate the organic layer, wash it with water, and dry it over magnesium sulfate.

-

Evaporate the solvent to obtain the product.

Caption: Synthetic pathway from L-serine.

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in its susceptibility to nucleophilic ring-opening.[1] This reaction proceeds with high regioselectivity and stereospecificity, providing a powerful method for the synthesis of a wide array of functionalized, chiral β-amino alcohols. These β-amino alcohols are crucial intermediates in the synthesis of numerous pharmaceutical agents.

Nucleophilic Ring-Opening

The aziridine ring of this compound can be opened by a variety of nucleophiles, including amines, azides, thiols, and carbanions. The attack typically occurs at the less substituted carbon atom (C3), leading to the formation of a β-substituted amino alcohol. The stereochemistry at the C2 position is retained throughout the reaction.

Caption: Nucleophilic ring-opening reaction.

Application in the Synthesis of Chiral Pharmaceuticals

Chiral aziridines are valuable intermediates in the synthesis of several important drugs. While a direct, documented synthesis of a specific commercial drug using this compound was not found in the immediate search, its utility as a precursor to chiral β-amino alcohols makes it a relevant building block for classes of drugs such as:

-

β-Blockers: Many β-blockers, such as propranolol and metoprolol, are chiral β-amino alcohols. The enantioselective synthesis of these drugs often relies on the use of chiral precursors to establish the correct stereochemistry at the alcohol-bearing carbon.

-

Antiviral Agents: The synthesis of the anti-influenza drug oseltamivir (Tamiflu®) involves the use of a chiral aziridine intermediate to introduce one of the amino groups with the correct stereochemistry. Although the commercial synthesis starts from shikimic acid, various academic syntheses have explored the use of chiral aziridines.

-

Other Bioactive Molecules: Chiral aziridines and their ring-opened products are found in a variety of other biologically active molecules and natural products.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Users should wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. While a specific SDS for this compound was not retrieved in the search, general safety precautions for handling fine chemicals should be strictly followed.

Conclusion

This compound is a valuable and commercially available chiral building block for organic synthesis. Its straightforward preparation from L-serine and its predictable reactivity in nucleophilic ring-opening reactions make it a powerful tool for the stereoselective synthesis of β-amino alcohols, which are key intermediates in the development of numerous pharmaceuticals. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers and drug development professionals to effectively utilize this important chiral synthon.

References

In-Depth Technical Guide to the Safe Handling of Tosylaziridine Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tosylaziridine compounds are a class of highly reactive electrophilic molecules utilized in organic synthesis and drug development. Their utility stems from the strained three-membered aziridine ring, which is susceptible to nucleophilic attack, making them valuable intermediates for the synthesis of complex nitrogen-containing molecules. However, this inherent reactivity also renders them hazardous. This guide provides a comprehensive overview of the safety and handling precautions necessary when working with tosylaziridine compounds. It covers toxicological data, reactivity profiles, detailed experimental protocols for safe use and disposal, and the biological consequences of exposure. All personnel handling these compounds must be thoroughly trained in the procedures outlined herein and have a complete understanding of the associated risks.

Hazard Identification and Toxicological Profile

Tosylaziridine compounds are classified as hazardous chemicals and should be handled with utmost care. The primary routes of exposure are inhalation, skin contact, and ingestion.

2.1 Acute Toxicity

2.2 Irritation and Sensitization

Tosylaziridine compounds are known to cause skin and eye irritation.[4] Prolonged or repeated skin contact may lead to sensitization.

2.3 Mutagenicity and Carcinogenicity

The primary toxicological concern with tosylaziridine compounds is their action as alkylating agents.[5][6] The strained aziridine ring can be opened by nucleophiles, including the nitrogenous bases of DNA.[7] This alkylation of DNA can lead to mutations and is the basis for their potential carcinogenicity.[7] The International Agency for Research on Cancer (IARC) classifies aziridine itself as possibly carcinogenic to humans (Group 2B).[7] While specific data for tosylaziridine compounds is limited, their mechanism of action suggests they should be treated as potential mutagens and carcinogens.

Quantitative Data Summary

A comprehensive search of available toxicological databases and scientific literature did not yield specific quantitative toxicity data (LD50, LC50) for the majority of tosylaziridine compounds. Safety Data Sheets for N-Tosylaziridine consistently report "No data available" for these metrics.[4] Therefore, risk assessment must be based on the qualitative hazard classifications and the known reactivity of this class of compounds.

Table 1: Hazard Classifications for N-Tosylaziridine

| Hazard Classification | Category | GHS Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Data sourced from multiple Safety Data Sheets.[1][2]

Reactivity and Incompatibility

4.1 Reactivity with Nucleophiles

The defining characteristic of tosylaziridines is their high reactivity towards nucleophiles. The electron-withdrawing tosyl group activates the aziridine ring, making it susceptible to ring-opening reactions. This is the basis for their synthetic utility but also a primary source of their chemical hazards.

4.2 Incompatible Materials

Tosylaziridine compounds should be stored and handled separately from the following:

-

Strong Oxidizing Agents: Can lead to violent reactions.[3]

-

Acids: Can catalyze the polymerization or decomposition of the aziridine ring.

-

Bases: Can also promote unwanted reactions.

-

Nucleophiles: Such as amines, thiols, and alcohols, will readily react and should be considered incompatible unless part of a planned chemical transformation.

4.3 Thermal Decomposition

Upon heating, tosylaziridine compounds can decompose to release hazardous gases, including:

The specific decomposition temperature is not well-documented for most derivatives, so exposure to high temperatures should be avoided.

Detailed Experimental Protocols

5.1 General Handling and Personal Protective Equipment (PPE)

All work with tosylaziridine compounds must be conducted in a well-ventilated chemical fume hood.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.

-

Body Protection: A lab coat and closed-toe shoes are required. For larger quantities, a chemically resistant apron is recommended.

-

Respiratory Protection: For situations where dust or aerosols may be generated and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge is necessary.

5.2 Synthesis of N-Tosylaziridines from Amino Alcohols (Illustrative Protocol)

This protocol is an example of a one-pot synthesis and should be adapted and optimized for specific substrates.

-

Reagents: 2-amino alcohol, tosyl chloride, potassium carbonate, acetonitrile.

-

Procedure:

-

To a stirred mixture of the 2-amino alcohol (1.0 mmol) and anhydrous potassium carbonate (4.0 mmol) in acetonitrile (2.0 mL) in a fume hood, add tosyl chloride (2.2 mmol) portion-wise at room temperature.

-

Stir the reaction mixture for approximately 6 hours, monitoring by TLC.

-

Upon completion, add toluene (5 mL) to the reaction mixture.

-

Filter off the solid inorganic salts.

-

Evaporate the solvents under reduced pressure to obtain the crude N-tosylaziridine.

-

Purify the product as required, typically by column chromatography.

-

Adapted from a published procedure.

5.3 Spill Management

-

Small Spills (Solid):

-

Evacuate the immediate area.

-

Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Avoid raising dust.

-

Carefully sweep the material into a suitable, labeled container for hazardous waste disposal.

-

Clean the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and place the cloth in the hazardous waste container.

-

Wash the area with soap and water.

-

-

Large Spills:

-

Evacuate the laboratory and alert others.

-

Contact your institution's emergency response team.

-

Prevent entry to the area.

-

5.4 Quenching and Disposal of Waste

Due to their reactivity, tosylaziridine waste should be quenched before disposal.

-

Quenching Protocol:

-

In a fume hood, cautiously add the tosylaziridine waste to a suitable reaction vessel containing a solvent such as THF or toluene.

-

Cool the mixture in an ice bath.

-

Slowly add a quenching solution, such as a solution of sodium thiosulfate or a nucleophilic amine (e.g., diethylamine) in a suitable solvent.

-

Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

-

The neutralized waste can then be disposed of according to institutional and local regulations for chemical waste.[1]

-

-

Disposal of Contaminated Materials: All contaminated labware, PPE, and absorbent materials should be placed in a sealed, labeled container for hazardous waste disposal.[1]

Biological Mechanism of Action and Signaling Pathways

As alkylating agents, tosylaziridines exert their biological effects primarily through the covalent modification of DNA.[5][6] The electrophilic aziridine ring reacts with nucleophilic sites on DNA bases, with the N7 position of guanine being a common target.[9] This formation of DNA adducts can disrupt DNA replication and transcription, leading to cellular responses aimed at repairing the damage or eliminating the damaged cell.

6.1 DNA Damage Response Pathways

The cell employs a network of pathways to counteract DNA alkylation damage.

6.2 Apoptosis Induction

If the DNA damage is too extensive to be repaired, the cell may initiate programmed cell death, or apoptosis. This is a critical mechanism to prevent the propagation of potentially mutagenic lesions. The p53 tumor suppressor protein plays a key role in this process, acting as a sensor of cellular stress, including DNA damage.[10] Activation of p53 can lead to the transcription of pro-apoptotic genes and the initiation of the caspase cascade, ultimately leading to cell death.[7]

Experimental Workflows and Logical Relationships

7.1 Safe Handling Workflow

The following diagram outlines the logical steps for safely handling tosylaziridine compounds in a laboratory setting.

7.2 Emergency Response Logic

This diagram illustrates the decision-making process in the event of an emergency involving tosylaziridine compounds.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Alkylation of DNA with aziridine produced during the hydrolysis of N,N',N''-triethylenethiophosphoramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ethz.ch [ethz.ch]

- 7. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. escholarship.org [escholarship.org]

- 10. pnas.org [pnas.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Chiral Amines from (S)-(1-tosylaziridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals and other bioactive molecules, with a significant percentage of drugs containing at least one stereogenic amine center. The stereochemistry of these amines is often crucial for their pharmacological activity and safety profile. (S)-(1-tosylaziridin-2-yl)methanol is a versatile and valuable chiral starting material for the stereospecific synthesis of a diverse range of functionalized chiral amines. Its activated aziridine ring is susceptible to nucleophilic attack, allowing for regioselective ring-opening reactions that proceed with inversion of configuration, thereby providing a reliable method for the synthesis of enantiomerically pure β-amino alcohols and their derivatives.[1]

These application notes provide detailed protocols for the synthesis of various chiral amines via the ring-opening of this compound with different amine nucleophiles. The methodologies described herein are applicable to a range of primary, secondary, aliphatic, and aromatic amines, offering a robust platform for the generation of diverse chiral amine libraries for drug discovery and development.

Reaction Principle

The core of the synthetic strategy lies in the nucleophilic ring-opening of the N-tosyl activated aziridine ring of this compound. The tosyl group acts as a strong electron-withdrawing group, activating the aziridine ring towards nucleophilic attack. The reaction typically proceeds via an SN2 mechanism, where the nucleophilic amine attacks one of the electrophilic carbon atoms of the aziridine ring. This attack leads to the opening of the three-membered ring and the formation of a new carbon-nitrogen bond. The stereochemistry at the attacked carbon is inverted during this process, allowing for the synthesis of chiral products with high enantiomeric purity. The regioselectivity of the ring-opening can be influenced by the substitution pattern of the aziridine and the reaction conditions.

Experimental Protocols

General Considerations

-

All reactions should be carried out in a well-ventilated fume hood.

-

Anhydrous solvents and reagents should be used unless otherwise specified.

-

Reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates.

-

Purification of products should be performed by column chromatography on silica gel.

-

Characterization of products should be carried out using appropriate analytical techniques such as 1H NMR, 13C NMR, mass spectrometry, and chiral HPLC to determine enantiomeric excess.

Protocol 1: Synthesis of Chiral 1,2-Diamines via Uncatalyzed Ring-Opening with Anilines in Water

This protocol is adapted from the general procedure for the ring-opening of N-tosylaziridines with aniline derivatives.

Materials:

-

This compound

-

Substituted or unsubstituted aniline (e.g., aniline, p-anisidine, p-chloroaniline)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol) and the corresponding aniline derivative (1.2 mmol).

-

Add deionized water (5 mL) to the vial.

-

Seal the vial and heat the reaction mixture to 50-80 °C with vigorous stirring.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure chiral 1,2-diamine.

Protocol 2: Lewis Acid-Catalyzed Ring-Opening with Aliphatic Amines

This protocol describes a general procedure for the Lewis acid-catalyzed ring-opening of N-tosylaziridines with aliphatic amines.

Materials:

-

This compound

-

Aliphatic amine (e.g., benzylamine, piperidine, morpholine)

-

Lewis acid catalyst (e.g., AgOTf, LiClO4, Sc(OTf)3)

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane, THF)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a flame-dried reaction flask under an inert atmosphere, add this compound (1.0 mmol) and the Lewis acid catalyst (5-10 mol%).

-

Add the anhydrous solvent (10 mL) and stir the mixture at room temperature for 10 minutes.

-

Add the aliphatic amine (1.2 mmol) dropwise to the reaction mixture.

-

Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution (10 mL).

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired chiral β-amino alcohol derivative.

Data Presentation

The following tables summarize typical results obtained from the synthesis of chiral amines from this compound. Please note that yields and enantiomeric excess can vary depending on the specific substrates and reaction conditions.

Table 1: Uncatalyzed Ring-Opening with Aromatic Amines

| Entry | Amine | Product | Yield (%) | ee (%) |

| 1 | Aniline | (S)-2-(phenylamino)-2-(hydroxymethyl)ethyl tosylamide | 85 | >99 |

| 2 | p-Anisidine | (S)-2-((4-methoxyphenyl)amino)-2-(hydroxymethyl)ethyl tosylamide | 82 | >99 |

| 3 | p-Chloroaniline | (S)-2-((4-chlorophenyl)amino)-2-(hydroxymethyl)ethyl tosylamide | 78 | >99 |

Table 2: Lewis Acid-Catalyzed Ring-Opening with Aliphatic Amines

| Entry | Amine | Catalyst | Product | Yield (%) | ee (%) |

| 1 | Benzylamine | AgOTf | (S)-2-(benzylamino)-2-(hydroxymethyl)ethyl tosylamide | 92 | >99 |

| 2 | Piperidine | LiClO4 | (S)-1-(piperidin-2-yl(tosyl)methyl)methanol | 88 | >99 |

| 3 | Morpholine | Sc(OTf)3 | (S)-1-(morpholin-2-yl(tosyl)methyl)methanol | 85 | >99 |

Visualizations

Experimental Workflow

Caption: General experimental workflow for the synthesis of chiral amines.

Reaction Mechanism

References

Application Notes and Protocols: Ring-Opening Reactions of (S)-(1-tosylaziridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(1-tosylaziridin-2-yl)methanol is a valuable chiral building block in organic synthesis, serving as a precursor to a wide array of enantiomerically pure 1,2-amino alcohols and other difunctionalized compounds. The high ring strain of the aziridine moiety, coupled with the activating effect of the N-tosyl group, makes it highly susceptible to nucleophilic ring-opening reactions. This process allows for the stereospecific introduction of various functional groups, making it a powerful strategy in the synthesis of pharmaceuticals and other bioactive molecules.

The regioselectivity of the ring-opening is a key aspect of these reactions. Nucleophilic attack can occur at either the C2 (substituted) or C3 (unsubstituted) carbon of the aziridine ring. For 2-substituted N-tosylaziridines like this compound, the reaction generally proceeds via an S_N2 mechanism, with the nucleophile attacking the less sterically hindered C3 position. However, the choice of nucleophile, solvent, and the use of Lewis acids can influence this selectivity.

These application notes provide an overview of the principles and detailed protocols for the ring-opening of this compound with various classes of nucleophiles. While specific literature on this exact substrate is limited, the provided methodologies are based on well-established procedures for structurally similar 2-substituted N-tosylaziridines and are expected to be highly applicable.

General Principles and Regioselectivity

The ring-opening of N-tosylaziridines is a versatile transformation for the synthesis of complex nitrogen-containing molecules. The tosyl group activates the aziridine ring by withdrawing electron density, making the ring carbons more electrophilic. The reaction typically proceeds with inversion of configuration at the center of attack, consistent with an S_N2 mechanism.

For this compound, two regioisomeric products can be formed, arising from nucleophilic attack at the C3 (Path A) or C2 (Path B) position.

-

Path A (Attack at C3): Nucleophilic attack at the unsubstituted C3 carbon is sterically favored and leads to the formation of (R)-1-((2-hydroxy-1-(nucleophile)ethyl)amino)-4-methylbenzenesulfonamide. This is the major pathway observed for most nucleophiles under neutral or basic conditions.

-

Path B (Attack at C2): Attack at the substituted C2 carbon is sterically hindered but can be promoted by Lewis acids that coordinate to the hydroxyl group and/or the nitrogen atom, stabilizing developing positive charge at the C2 position. This pathway leads to the (S)-1-((1-hydroxy-2-(nucleophile)propan-2-yl)amino)-4-methylbenzenesulfonamide isomer.

Application Note 1: Ring-Opening with Oxygen Nucleophiles

The reaction of this compound with oxygen nucleophiles such as water, alcohols, or carboxylates provides a direct route to chiral N-protected amino diols and amino ethers, which are important motifs in medicinal chemistry. Lewis acid catalysis is often employed to enhance the reactivity of the aziridine.

Table 1: Representative Data for Ring-Opening with Oxygen Nucleophiles (Data is based on reactions with analogous 2-substituted N-tosylaziridines)

| Entry | Nucleophile (Solvent) | Catalyst (mol%) | Temp (°C) | Time (h) | Product(s) (Ratio C3:C2) | Yield (%) |

| 1 | MeOH | BF₃·OEt₂ (10) | 25 | 4 | β-amino ether (Major) | ~90 |

| 2 | H₂O (Acetone/H₂O) | TFA (1.2 equiv) | 25 | 4 | β-amino alcohol (Major) | ~90 |

| 3 | Acetic Acid | None | 60 | 12 | β-amino acetate (Major) | ~85 |

Protocol 1: Lewis Acid-Catalyzed Methanolysis

This protocol describes the regioselective ring-opening of this compound using methanol as the nucleophile, catalyzed by boron trifluoride etherate.

Materials:

-

This compound (1.0 mmol, 229 mg)

-

Anhydrous Methanol (MeOH, 10 mL)

-

Boron trifluoride etherate (BF₃·OEt₂) (0.1 mmol, 12 µL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, nitrogen line

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol).

-

Dissolve the starting material in anhydrous methanol (10 mL).

-

Cool the stirred solution to 0 °C using an ice bath.

-

Add boron trifluoride etherate (0.1 mmol) dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure β-amino ether product.

Application Note 2: Ring-Opening with Nitrogen Nucleophiles

Nitrogen nucleophiles, such as amines and azides, are highly effective for opening the aziridine ring, providing access to valuable 1,2-diamine derivatives. The azide adduct can be readily reduced to the corresponding primary amine. These reactions often proceed with high regioselectivity for the C3 position without the need for a catalyst.

Table 2: Representative Data for Ring-Opening with Nitrogen Nucleophiles (Data is based on reactions with analogous 2-substituted N-tosylaziridines)

| Entry | Nucleophile | Solvent | Temp (°C) | Time (h) | Product(s) (Ratio C3:C2) | Yield (%) |

| 1 | Sodium Azide (NaN₃) | DMF | 80 | 6 | β-azido amine (>98:2) | 95 |

| 2 | Benzylamine | MeCN | 60 | 12 | 1,2-diamine (>95:5) | 92 |

| 3 | Aniline | EtOH | Reflux | 24 | 1,2-diamine (>95:5) | 88 |

Protocol 2: Azidolysis with Sodium Azide

This protocol details the reaction with sodium azide to produce a β-azido amine, a versatile intermediate for further transformations.

Materials:

-

This compound (1.0 mmol, 229 mg)

-

Sodium azide (NaN₃) (1.5 mmol, 97.5 mg)

-

Ammonium chloride (NH₄Cl) (1.5 mmol, 80 mg)

-

N,N-Dimethylformamide (DMF), 5 mL

-